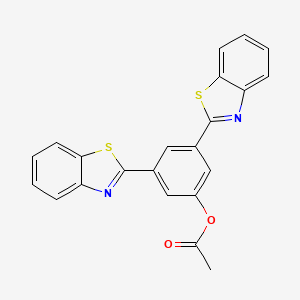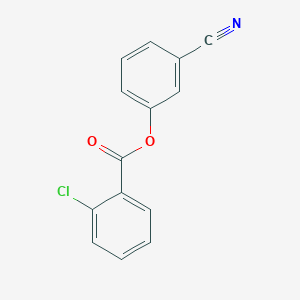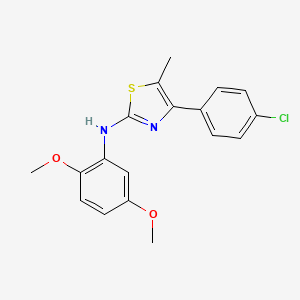
3,5-bis(1,3-benzothiazol-2-yl)phenyl acetate
説明
3,5-bis(1,3-benzothiazol-2-yl)phenyl acetate, commonly known as BTPA, is a chemical compound that belongs to the class of benzothiazole derivatives. It is a yellowish powder that is soluble in organic solvents and has a molecular weight of 468.54 g/mol. BTPA has been widely studied for its potential applications in various fields, including material science, biochemistry, and pharmaceuticals.
作用機序
The mechanism of action of BTPA is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of a covalent bond with the active site of the enzyme. BTPA has been shown to interact with the catalytic triad of enzymes, which consists of a serine, histidine, and aspartic acid residue, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects:
BTPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that BTPA inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. BTPA has also been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. In addition, BTPA has been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of BTPA is its versatility, as it can be used in a wide range of applications, including material science, biochemistry, and pharmaceuticals. BTPA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of BTPA is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. In addition, further studies are needed to fully elucidate the mechanism of action of BTPA and its potential side effects.
将来の方向性
There are several future directions for the research on BTPA. One potential area of research is the development of BTPA-based materials for various applications, including sensing and imaging. Another area of research is the investigation of the potential therapeutic effects of BTPA, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of BTPA and its potential side effects, which may help to optimize its use in various applications.
科学的研究の応用
BTPA has been extensively studied for its potential applications in various fields. In material science, BTPA has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of luminescent materials. In biochemistry, BTPA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. BTPA has also been investigated for its potential anticancer activity, as it has been shown to induce apoptosis in various cancer cell lines.
特性
IUPAC Name |
[3,5-bis(1,3-benzothiazol-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S2/c1-13(25)26-16-11-14(21-23-17-6-2-4-8-19(17)27-21)10-15(12-16)22-24-18-7-3-5-9-20(18)28-22/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSOSBKVJRCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(1,3-benzothiazol-2-yl)phenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate](/img/structure/B4193693.png)
![N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193696.png)
![N-{2-[(4-fluorobenzyl)thio]benzoyl}phenylalaninamide](/img/structure/B4193698.png)


![methyl N-{[(4-methylphenyl)amino]carbonyl}valinate](/img/structure/B4193712.png)
![5-phenylfuro[3,2-d]isothiazole](/img/structure/B4193719.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-iodophenyl)propanamide](/img/structure/B4193727.png)
![7-[chloro(difluoro)methyl]-N-(4-ethoxy-2-nitrophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4193733.png)
![N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B4193740.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4193746.png)
![3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid](/img/structure/B4193753.png)
![1-[(4-cyclohexylphenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4193773.png)